molecular formula C24H18ClN5O3S B2822440 N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243030-64-9

N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2822440
M. Wt: 491.95
InChI Key: RBTJJDVHSXUKRV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) if known.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also usually reported.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Its chemical properties, such as reactivity and stability, are also analyzed.


Scientific Research Applications

1. Synthesis and Structural Analysis

A study by Ying-jun (2012) focuses on the synthesis of a novel oxadiazole derivative, highlighting the detailed structural analysis using NMR techniques. This research provides insights into the synthesis process and structural characterization of similar compounds (Ying-jun, 2012).

2. Antimicrobial Activity

Kerru et al. (2019) conducted a study on thienopyrimidine linked rhodanine derivatives, demonstrating their antimicrobial potency against various bacteria, offering potential applications in combating bacterial infections (Kerru et al., 2019).

3. Synthesis of Azoles and N-Heteroaryl Derivatives

El Azab and Elkanzi (2014) explored the synthesis of compounds derived from thieno[d]pyrimidines, which could have implications in the development of novel pharmaceuticals and materials (El Azab & Elkanzi, 2014).

4. Antioxidant Activity

A study by Kotaiah et al. (2012) synthesized thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activity, indicating potential therapeutic applications in oxidative stress-related conditions (Kotaiah et al., 2012).

5. Anti-inflammatory Activity

Research by Nargund et al. (1994) on oxadiazole derivatives revealed significant anti-inflammatory activity, suggesting potential uses in the treatment of inflammation-related disorders (Nargund et al., 1994).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that should be taken when handling the compound.


Future Directions

This involves potential applications of the compound and areas for further research.


properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-13-8-9-16(25)10-17(13)27-18(31)11-30-12-26-23-19(24(30)32)14(2)20(34-23)22-28-21(29-33-22)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTJJDVHSXUKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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